molecular formula C₇H₁₃NO B026686 Nortropine CAS No. 538-09-0

Nortropine

Cat. No. B026686
CAS RN: 538-09-0
M. Wt: 163.64 g/mol
InChI Key: RROJVSOIIWHLCQ-VPEOJXMDSA-N
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Description

Synthesis Analysis

The synthesis of nortropine derivatives, such as Nortropine-N-oxyl (NNO), has been achieved through straightforward methods. For instance, NNO was synthesized in a single step from nortropine and evaluated for its electrocatalytic activity, demonstrating its potential in electrochemical applications, particularly in the oxidation of alcohols and glucose under specific conditions (Sato et al., 2015).

Molecular Structure Analysis

Nortropine's structure is characterized by a bicyclic amine framework, which is essential for its reactivity and interaction with various enzymes and receptors. For example, the ring-opening mechanism of nortropine by cytochrome P450 monooxygenase involves oxidation at one bridgehead carbon position, followed by protonation of the nitrogen leading to heterolytic bond cleavage. This process is significant for understanding nortropine's metabolic pathways and designing related compounds with desired biological activities (Kwiecień et al., 2012).

Chemical Reactions and Properties

Nortropine undergoes various chemical reactions that highlight its versatility in synthetic chemistry. For instance, the electrochemical determination of choline using nortropine-N-oxyl demonstrates its ability to undergo oxidation reactions, contributing to the development of non-enzymatic systems for detecting specific biomolecules (Kashiwagi et al., 2020).

Physical Properties Analysis

The crystal and molecular structure of pseudotropine, a related compound, provides insights into the physical properties of nortropine derivatives. The analysis reveals how structural elements such as the N-CH3 group attachment and the formation of the ethylene bridge influence the molecule's overall conformation and physical characteristics (Schenk et al., 1967).

Chemical Properties Analysis

Nortropine's chemical properties are influenced by its functional groups and molecular framework, allowing for a range of reactions and interactions. For example, the synthesis of benztropine analogues from nortropine derivatives showcases the compound's utility in generating molecules with significant binding affinity to monoamine transporters, demonstrating its importance in medicinal chemistry research (Pedersen et al., 2004).

Scientific Research Applications

  • Electrochemical Applications : Nortropine-N-oxyl (NNO) enhances anodic peak currents for substances like choline, ethanol, isopropanol, and glucose. This property is used for non-enzymatic electrochemical determination in systems, indicating its potential in analytical chemistry and biosensing technologies (Kashiwagi et al., 2020); (Sato et al., 2015).

  • Pharmacology and Medicine : The discovery of nortropine derivatives like norethindrone has significantly contributed to medicinal plant research. It's involved in pharmacogenetics, which aims to understand DNA determinants of drug response, allowing for personalized medicine. Nortropine derivatives are also being studied for their potential in treating disorders such as ADHD, poststroke depression, chronic sciatica, and in the development of new pharmaceuticals (Tyler, 1988); (Meent et al., 2003); (Schmeichel et al., 2013); (Hamilton, 2015).

  • Chemical Synthesis : Nortropine has been used in the synthesis of chiral azabicyclooctanyl derivatives, potent inhibitors in drug development. It's also involved in the synthesis of new fluoroquinolone compounds, showing antibacterial activity against resistant strains of Staphylococcus aureus (Fei et al., 2008); (Salunke et al., 2019).

  • Metabolic Studies : Research has explored the determination of nortropine and its metabolites in biological samples, indicating its relevance in pharmacokinetics and metabolic studies (Arnoux et al., 1986).

  • Natural Abundance Studies : The natural abundance of nortropine alkaloids and their 15N values have been studied, which is significant in understanding the mechanisms of detoxification reactions (Kosieradzka et al., 2010).

Safety And Hazards

Precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While specific future directions for Nortropine were not found in the retrieved sources, it is worth noting that research into related compounds continues. For example, Norditropin, a treatment for children and adults with growth hormone deficiency, has been used for over 25 years and is the most prescribed growth hormone therapy on the market .

properties

IUPAC Name

(1S,5R)-8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-3-5-1-2-6(4-7)8-5/h5-9H,1-4H2/t5-,6+,7?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMCYJLIYNNOMK-MEKDEQNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318429
Record name Nortropine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nortropine

CAS RN

538-09-0
Record name 1-alpha-H,5-alpha-H-Nortropan-3-alpha-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nortropine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name endo nortropine base
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.186
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-Azabicyclo[3.2.1]octan-3-ol, (3-endo)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
457
Citations
P Giraudeau, N Guignard, E Hillion, E Baguet… - … of pharmaceutical and …, 2007 - Elsevier
… nortropine to obtain a calibration curve between nortropine/… it presents a good linearity for nortropine/tropine ratios lower than 3… when plotting the dependence of nortropine/tropine cross-…
Number of citations: 42 www.sciencedirect.com
K Sato, T Ono, K Yoshida, T Ito, Y Kashiwagi - Electroanalysis, 2015 - Wiley Online Library
… In summary, NNO was synthesized in a single step from Nortropine. The electrocatalytically … In summary, NNO was synthesized in a single step from Nortropine. The electrocatalytically …
Y Kashiwagi, T Ono, F Sato, M Kumano… - Sensing and Bio …, 2020 - Elsevier
The electrocatalytical activity of nortropine-N-oxyl (NNO) was evaluated by cyclic voltammetry in pH 7.4 phosphate buffer solution. The anodic peak current for choline was enhanced in …
Number of citations: 10 www.sciencedirect.com
BA Bartholomew, MJ Smith, PW Trudgill… - Applied and …, 1996 - Am Soc Microbiol
… nortropine, occurs before excision of the nitrogen from the ring. Pseudomonas strain AT3 grew rapidly with nortropine as … Bacteria grown on tropine oxidized nortropine immediately and …
Number of citations: 27 journals.asm.org
T Ono, F Sato, M Kumano, S Komatsu, K Sugiyama… - Analytical …, 2023 - Springer
Nitroxyl radical compounds oxidize hydroxy groups and some amino groups upon application of an electric potential. The resulting anodic current depends on the concentration of these …
Number of citations: 1 link.springer.com
G Petrovi, RN Saii - Synlett, 1999 - thieme-connect.com
… N-carbethoxy nortropine benzenesulfenate 5 to the N-carbethoxy-6-phenylthio nortropine 6, … N-Carbethoxy-6-phenylthio nortropine 6 was obtained in 45% yield.By analysis of 1H NMR …
Number of citations: 17 www.thieme-connect.com
T Ono, K Sato, Y Sasano, K Yoshida, T Dairaku… - …, 2019 - Wiley Online Library
This work investigated a simple triglycerides (TGs) detection method combining an enzymatic reaction, using only lipase, and the electrocatalytic oxidation of glycerol with nortropine‐N‐…
RA Kwiecień, K Kosieradzka, JY Le Questel… - …, 2012 - Wiley Online Library
… amine nortropine (2) was cleaved during the catabolism of tropine (1) by Pseudomonas bacteria. The working model is that the ring opening involves the oxidation of nortropine at one …
K Kosieradzka, P Le Faouder, R Molinié, E Gentil… - Phytochemistry …, 2014 - Elsevier
… shown that nortropine could serve as substrate for growth, that traces of nortropine were … In order to probe further the implicit double metabolic option for nortropine degradation (directly …
Number of citations: 4 www.sciencedirect.com
RA Salunke, M Shukla, G Kaul… - Chemical Biology & …, 2019 - Wiley Online Library
A series of new fluoroquinolone analogs (3–18) were prepared, in three steps, by substituting chloro esters and esters with cyclic amines on the C‐7 endo‐nortropine derivatives of …
Number of citations: 3 onlinelibrary.wiley.com

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